(7Z)-7-(3-bromobenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the bromophenyl and trifluoromethylphenyl groups under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and cost-efficiency. These methods often involve large-scale reactions in specialized reactors, with careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reducing agents used.
Substitution: The bromophenyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for its unique structural properties.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and understanding the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its thiazolo-triazine core and the presence of both bromophenyl and trifluoromethylphenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H13BrF3N3OS |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(7Z)-7-[(3-bromophenyl)methylidene]-3-[3-(trifluoromethyl)phenyl]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H13BrF3N3OS/c20-14-5-1-3-12(7-14)8-16-17(27)26-11-25(10-24-18(26)28-16)15-6-2-4-13(9-15)19(21,22)23/h1-9H,10-11H2/b16-8- |
InChI Key |
MUCGNNUARYPNLB-PXNMLYILSA-N |
Isomeric SMILES |
C1N=C2N(CN1C3=CC=CC(=C3)C(F)(F)F)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2 |
Canonical SMILES |
C1N=C2N(CN1C3=CC=CC(=C3)C(F)(F)F)C(=O)C(=CC4=CC(=CC=C4)Br)S2 |
Origin of Product |
United States |
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